2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate
Description
This compound is an azo dye derivative characterized by a central azo (-N=N-) group bridging a 2-methoxy-4-nitrophenyl moiety and a phenyl ring substituted with ethylamino and ethyl acetate groups. The methoxy (-OCH₃) and nitro (-NO₂) groups on the aromatic ring confer electron-donating and electron-withdrawing effects, respectively, influencing its optical properties and stability. The ethyl acetate ester enhances solubility in organic solvents, making it suitable for applications in dyes, pigments, or biochemical labeling .
Properties
CAS No. |
83049-04-1 |
|---|---|
Molecular Formula |
C19H22N4O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C19H22N4O5/c1-4-22(11-12-28-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)27-3/h5-10,13H,4,11-12H2,1-3H3 |
InChI Key |
JQLUGSHCBLKZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate involves its interaction with specific molecular targets, such as proteins and nucleic acids. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines that can bind to cellular components and exert various effects. The pathways involved include the activation of specific enzymes and the modulation of gene expression.
Comparison with Similar Compounds
Structural Analog 1: 1-(2-((4-((2-Chloro-4-Nitrophenyl)Azo)Phenyl)Ethylamino)Ethyl)Pyridinium Acetate
- Key Differences :
- The 2-chloro-4-nitrophenyl group replaces the 2-methoxy-4-nitrophenyl substituent.
- A pyridinium acetate ionic moiety replaces the ethyl acetate ester.
- The pyridinium group introduces ionic character, improving water solubility but reducing compatibility with non-polar matrices.
Structural Analog 2: 1-[2-[[4-[(2-Cyano-4-Nitrophenyl)Azo]Phenyl]Ethylamino]Ethyl]Pyridinium Acetate
- Key Differences: A cyano (-CN) group is present at the 2-position of the nitrophenyl ring.
- Implications: The strong electron-withdrawing -CN group stabilizes the azo bond, increasing thermal stability. The cyano group may enhance intermolecular interactions, affecting crystallinity and solubility .
Structural Analog 3: 2-(4-Nitrophenoxy)Ethyl Acetate
- Key Differences: Lacks the azo group and ethylamino linker; features a nitrophenoxy (-O-C₆H₄-NO₂) group.
- Implications :
Data Table: Structural and Functional Comparison
Biological Activity
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate, with the molecular formula C19H22N4O5, is a complex organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N), which is integral to their biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 83049-04-1 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
| Density | 1.22 g/cm³ |
| Boiling Point | 549.6 °C at 760 mmHg |
| Refractive Index | 1.574 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Reduction of Azo Group : In biological systems, the azo group can be reduced to form aromatic amines, which can bind to cellular components and potentially influence cellular functions.
- Enzyme Activation : The compound may activate specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
- Gene Expression Modulation : It has been suggested that this compound could influence gene expression through its interaction with nucleic acids.
Research and Industrial Applications
- Analytical Chemistry : Used as a dye for detecting and quantifying substances.
- Biological Staining Techniques : Employed in histology and cytology for visualizing cellular structures.
- Drug Delivery Systems : Investigated for its potential in targeted drug delivery due to its ability to bind to specific biological targets.
Case Studies
Several studies have explored the biological implications of azo compounds similar to this compound:
- Antimicrobial Activity : Research indicates that certain azo compounds exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in pharmaceuticals.
- Antioxidant Properties : Some studies have reported that azo compounds can scavenge free radicals, indicating their potential as antioxidants in food and cosmetic industries.
Toxicological Studies
While the compound shows promise for various applications, it is essential to consider its toxicity:
- Azo compounds are known to undergo metabolic activation leading to the formation of potentially harmful metabolites.
- Research has indicated that some azo dyes can be mutagenic or carcinogenic, necessitating thorough evaluation before use in consumer products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
